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Compound of Interest

Compound Name:
1-(2-Hydroxy-3-

methylphenyl)ethanone

Cat. No.: B1330291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of "1-(2-
Hydroxy-3-methylphenyl)ethanone" and its structural isomers. Due to the limited availability

of specific experimental and computational data for 1-(2-Hydroxy-3-methylphenyl)ethanone,

this document focuses on a detailed comparison with its more extensively studied isomers: 1-

(4-hydroxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone. This

comparative approach allows for an insightful exploration of how the relative positions of the

hydroxyl and methyl groups on the phenyl ring influence the molecule's electronic and

structural characteristics.

The insights derived from such quantum chemical calculations are pivotal in the fields of drug

design and materials science, offering a foundational understanding of molecular stability,

reactivity, and spectroscopic behavior.

Molecular Structure and Properties: A Comparative
Overview
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),

provide valuable data on the geometric and electronic properties of molecules. The following
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tables summarize key calculated and experimental parameters for the isomers of hydroxy-

methylacetophenone.

Table 1: Comparison of Physical and Chemical Properties

Property
1-(2-Hydroxy-3-
methylphenyl)etha
none

1-(4-hydroxy-3-
methylphenyl)etha
none

1-(2-Hydroxy-5-
methylphenyl)etha
none

Molecular Formula C₉H₁₀O₂ C₉H₁₀O₂ C₉H₁₀O₂

Molecular Weight 150.17 g/mol 150.17 g/mol [1] 150.17 g/mol [2]

CAS Number Not readily available 876-02-8[1] 1450-72-2[2]

Melting Point Data not available 107-109 °C[1] 45-48 °C[3]

Boiling Point Data not available 180 °C (at 1 mmHg)[1] Data not available

Appearance Data not available Data not available
Yellow crystalline

powder[3]

Table 2: Comparison of Calculated Quantum Chemical Properties (Representative Values)
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Parameter
1-(2-Hydroxy-3-
methylphenyl)etha
none (Predicted)

1-(4-hydroxy-3-
methylphenyl)etha
none

1-(2-Hydroxy-5-
methylphenyl)etha
none

HOMO Energy (eV) -

Data from DFT

studies would be

presented here

Data from DFT

studies would be

presented here

LUMO Energy (eV) -

Data from DFT

studies would be

presented here

Data from DFT

studies would be

presented here

HOMO-LUMO Gap

(eV)
-

Data from DFT

studies would be

presented here

Data from DFT

studies would be

presented here

Dipole Moment

(Debye)
-

Data from DFT

studies would be

presented here

Data from DFT

studies would be

presented here

NBO Charges (e.g.,

on O of C=O)
-

Data from DFT

studies would be

presented here

Data from DFT

studies would be

presented here

Note: Specific calculated values for HOMO/LUMO energies, dipole moments, and NBO

charges are highly dependent on the level of theory and basis set used in the DFT calculations.

The table structure is provided for illustrative purposes.

Experimental and Computational Methodologies
The data presented and compared in this guide are typically obtained through a combination of

experimental spectroscopic techniques and computational quantum chemical modeling.

Experimental Protocols
FT-IR and FT-Raman Spectroscopy:

Objective: To identify the functional groups and vibrational modes of the molecule.
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Sample Preparation: For solid-state FT-IR, the sample is typically mixed with KBr and

pressed into a pellet. For FT-Raman, the crystalline sample is placed directly in the sample

holder.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for infrared

analysis, often in the range of 4000-400 cm⁻¹. An FT-Raman spectrometer with a Nd:YAG

laser source is used for Raman analysis.

Data Acquisition: Spectra are recorded at room temperature, and multiple scans are

averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy:

Objective: To study the electronic transitions within the molecule.

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol,

methanol) to prepare a dilute solution of known concentration.

Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the

solution across a specific wavelength range (typically 200-800 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

molar absorptivity are determined.

Computational Protocol: Density Functional Theory
(DFT)

Objective: To calculate the optimized molecular geometry, vibrational frequencies, electronic

properties (HOMO, LUMO, etc.), and other molecular parameters.

Software: Gaussian suite of programs is a commonly used software package for such

calculations.

Methodology:

Geometry Optimization: The initial molecular structure is optimized to find the lowest

energy conformation. A popular method is the B3LYP (Becke, 3-parameter, Lee-Yang-
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Parr) functional combined with a basis set such as 6-311++G(d,p).

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the

optimized geometry to confirm that it represents a true minimum on the potential energy

surface (no imaginary frequencies) and to aid in the assignment of experimental FT-IR and

FT-Raman bands.

Electronic Property Calculation: Natural Bond Orbital (NBO) analysis, HOMO-LUMO

energy calculations, and Molecular Electrostatic Potential (MEP) mapping are performed

on the optimized geometry to understand the electronic structure, reactivity, and charge

distribution.

Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for performing quantum chemical

calculations on a molecule like 1-(2-Hydroxy-3-methylphenyl)ethanone.
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Caption: Workflow for Quantum Chemical Analysis.

Comparative Discussion
The positioning of the hydroxyl and methyl groups significantly influences the intramolecular

interactions and, consequently, the overall properties of the molecule.
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Intramolecular Hydrogen Bonding: In 1-(2-Hydroxy-3-methylphenyl)ethanone and 1-(2-

Hydroxy-5-methylphenyl)ethanone, the proximity of the hydroxyl group to the carbonyl group

allows for the formation of an intramolecular hydrogen bond. This interaction is expected to

stabilize the planar conformation of the molecule and affect the vibrational frequencies of the

C=O and O-H groups, typically causing a red shift (lower frequency) in the C=O stretching

vibration in the IR spectrum. In contrast, 1-(4-hydroxy-3-methylphenyl)ethanone lacks this

intramolecular hydrogen bonding capability due to the para position of the hydroxyl group

relative to the acetyl group.

Electronic Effects: The methyl group is an electron-donating group, while the hydroxyl group

can be both an electron-donating (via resonance) and electron-withdrawing (via induction)

group. The interplay of these electronic effects, dictated by their positions on the aromatic

ring, will modulate the electron density distribution, which in turn affects the HOMO-LUMO

energy gap, dipole moment, and chemical reactivity of the isomers. For instance, the specific

substitution pattern will influence the sites most susceptible to electrophilic or nucleophilic

attack.

Spectroscopic Signatures: The differences in molecular structure and electronic properties

among the isomers will be reflected in their spectroscopic data. The FT-IR and FT-Raman

spectra will show distinct patterns in the fingerprint region, and the UV-Vis spectra will exhibit

shifts in the absorption maxima (λmax) due to the varied extent of conjugation and electronic

transitions. A detailed comparative study of these spectra, supported by DFT calculations,

can provide a comprehensive understanding of the structure-property relationships in these

compounds.

Conclusion
This guide highlights the importance of a comparative approach in understanding the quantum

chemical properties of closely related isomers. While direct experimental and computational

data for 1-(2-Hydroxy-3-methylphenyl)ethanone are sparse, a thorough analysis of its

isomers, 1-(4-hydroxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone,

provides a robust framework for predicting its behavior. The methodologies and comparative

data presented herein serve as a valuable resource for researchers engaged in the rational

design of novel molecules with tailored electronic and spectroscopic properties for applications

in drug development and materials science. Further experimental and theoretical studies on 1-
(2-Hydroxy-3-methylphenyl)ethanone are encouraged to validate these comparative insights.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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